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molecular formula C6H5N3 B071554 3H-Imidazo[4,5-c]pyridine CAS No. 170245-15-5

3H-Imidazo[4,5-c]pyridine

Cat. No. B071554
M. Wt: 119.12 g/mol
InChI Key: UBOOKRVGOBKDMM-UHFFFAOYSA-N
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Patent
US09376441B2

Procedure details

Into a solution of 6-chloro-4-(methylsulfonyl)-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine 2.07 and 6-chloro-4-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine 2.08 (536 mg, 1.62 mmol) in dichloromethane (10 mL) at 0° C., was added mCPBA (<77%, 841 mg) and mixture was warmed to room temperature. After 2 h, a 20% solution of Na2S2O3 (aq) (20 mL) was added and reaction mixture stirred at room temperature for 15 minutes. The mixture was taken up in ethyl acetate (150 mL) and washed with saturated NaHCO3 (aq) and brine. The combined organic layers were dried (MgSO4), filtered, and concentrated under reduced pressure, This residue was purified by silica gel column chromatography (eluted with 30% to 100% of ethyl acetate in hexane) to yield 6-chloro-4-(methylsulfonyl)-34(2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine 2.09 and 6-chloro-4-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine 2.10.
Name
6-chloro-4-(methylsulfonyl)-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-chloro-4-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine
Quantity
536 mg
Type
reactant
Reaction Step One
Name
Quantity
841 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Na2S2O3
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6](S(C)(=O)=O)[C:5]2[N:12](COCC[Si](C)(C)C)[CH:13]=[N:14][C:4]=2[CH:3]=1.[Cl:23][C:24]1[N:29]=[C:28]([S:30]([CH3:33])(=[O:32])=[O:31])[C:27]2[N:34]=[CH:35][N:36]([CH2:37][O:38][CH2:39][CH2:40][Si:41]([CH3:44])([CH3:43])[CH3:42])[C:26]=2[CH:25]=1.C1C=C(Cl)C=C(C(OO)=O)C=1.[O-]S([O-])(=S)=O.[Na+].[Na+]>ClCCl.C(OCC)(=O)C>[N:14]1[C:4]2[CH:3]=[CH:2][N:7]=[CH:6][C:5]=2[NH:12][CH:13]=1.[Cl:23][C:24]1[N:29]=[C:28]([S:30]([CH3:33])(=[O:32])=[O:31])[C:27]2[N:34]=[CH:35][N:36]([CH2:37][O:38][CH2:39][CH2:40][Si:41]([CH3:44])([CH3:43])[CH3:42])[C:26]=2[CH:25]=1 |f:3.4.5|

Inputs

Step One
Name
6-chloro-4-(methylsulfonyl)-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(C(=N1)S(=O)(=O)C)N(C=N2)COCC[Si](C)(C)C
Name
6-chloro-4-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine
Quantity
536 mg
Type
reactant
Smiles
ClC1=CC2=C(C(=N1)S(=O)(=O)C)N=CN2COCC[Si](C)(C)C
Name
Quantity
841 mg
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Na2S2O3
Quantity
20 mL
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mixture
WASH
Type
WASH
Details
washed with saturated NaHCO3 (aq) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
This residue was purified by silica gel column chromatography (eluted with 30% to 100% of ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CNC=2C=NC=CC21
Name
Type
product
Smiles
ClC1=CC2=C(C(=N1)S(=O)(=O)C)N=CN2COCC[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09376441B2

Procedure details

Into a solution of 6-chloro-4-(methylsulfonyl)-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine 2.07 and 6-chloro-4-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine 2.08 (536 mg, 1.62 mmol) in dichloromethane (10 mL) at 0° C., was added mCPBA (<77%, 841 mg) and mixture was warmed to room temperature. After 2 h, a 20% solution of Na2S2O3 (aq) (20 mL) was added and reaction mixture stirred at room temperature for 15 minutes. The mixture was taken up in ethyl acetate (150 mL) and washed with saturated NaHCO3 (aq) and brine. The combined organic layers were dried (MgSO4), filtered, and concentrated under reduced pressure, This residue was purified by silica gel column chromatography (eluted with 30% to 100% of ethyl acetate in hexane) to yield 6-chloro-4-(methylsulfonyl)-34(2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine 2.09 and 6-chloro-4-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine 2.10.
Name
6-chloro-4-(methylsulfonyl)-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-chloro-4-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine
Quantity
536 mg
Type
reactant
Reaction Step One
Name
Quantity
841 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Na2S2O3
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6](S(C)(=O)=O)[C:5]2[N:12](COCC[Si](C)(C)C)[CH:13]=[N:14][C:4]=2[CH:3]=1.[Cl:23][C:24]1[N:29]=[C:28]([S:30]([CH3:33])(=[O:32])=[O:31])[C:27]2[N:34]=[CH:35][N:36]([CH2:37][O:38][CH2:39][CH2:40][Si:41]([CH3:44])([CH3:43])[CH3:42])[C:26]=2[CH:25]=1.C1C=C(Cl)C=C(C(OO)=O)C=1.[O-]S([O-])(=S)=O.[Na+].[Na+]>ClCCl.C(OCC)(=O)C>[N:14]1[C:4]2[CH:3]=[CH:2][N:7]=[CH:6][C:5]=2[NH:12][CH:13]=1.[Cl:23][C:24]1[N:29]=[C:28]([S:30]([CH3:33])(=[O:32])=[O:31])[C:27]2[N:34]=[CH:35][N:36]([CH2:37][O:38][CH2:39][CH2:40][Si:41]([CH3:44])([CH3:43])[CH3:42])[C:26]=2[CH:25]=1 |f:3.4.5|

Inputs

Step One
Name
6-chloro-4-(methylsulfonyl)-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(C(=N1)S(=O)(=O)C)N(C=N2)COCC[Si](C)(C)C
Name
6-chloro-4-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine
Quantity
536 mg
Type
reactant
Smiles
ClC1=CC2=C(C(=N1)S(=O)(=O)C)N=CN2COCC[Si](C)(C)C
Name
Quantity
841 mg
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Na2S2O3
Quantity
20 mL
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mixture
WASH
Type
WASH
Details
washed with saturated NaHCO3 (aq) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
This residue was purified by silica gel column chromatography (eluted with 30% to 100% of ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CNC=2C=NC=CC21
Name
Type
product
Smiles
ClC1=CC2=C(C(=N1)S(=O)(=O)C)N=CN2COCC[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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